![molecular formula C27H27N3O4 B2592155 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 932523-39-2](/img/structure/B2592155.png)
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties of Salt and Inclusion Compounds
Research on related quinoline derivatives has focused on their structural properties and how they interact with different acids to form salts and gels. For instance, studies on amide-containing isoquinoline derivatives have shown that they can form crystalline salts or gels when treated with mineral acids, depending on the planarity of the anion involved. These compounds, due to their unique structural characteristics, have potential applications in material science, especially in the development of fluorescence-based materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Effects and Antiviral Properties
Anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy, particularly in treating viral infections like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, suggesting their potential as novel antiviral agents. For example, certain anilidoquinoline derivatives have demonstrated a decrease in viral load and an increase in survival rates in infected models, indicating their potential for therapeutic applications (Ghosh et al., 2008).
Antitumor Activity
Research into methoxy-indolo[2,1‐a]isoquinolines and their derivatives has explored their cytostatic activity in vitro against various cancer cell lines. These compounds, through specific synthetic pathways, have shown potential antitumor activity, highlighting their possible use in developing new anticancer therapies (Ambros, Angerer, & Wiegrebe, 1988).
Pharmacological Studies on Quinoline Derivatives
Phthalimidoxy substituted quinoline derivatives have been synthesized with potential biological activities. These compounds have been explored for various pharmacological effects, including their use in studying biological receptors and pathways. The synthesis of these derivatives and their potential activities suggest wide applications in pharmaceutical research and drug development (Bhambi et al., 2010).
Novel Synthesis Approaches and Antimicrobial Activities
The synthesis of quinazolinone derivatives and their evaluation for antimicrobial activities represent another significant area of application. These compounds have been synthesized through various methods and tested against different microbial strains, showing promising results. Such research underscores the potential of quinoline derivatives in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-3-34-23-13-10-22(11-14-23)29-26(31)18-30-25-16-24(33-2)12-9-19(25)15-20(27(30)32)17-28-21-7-5-4-6-8-21/h4-16,28H,3,17-18H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXKPVZQMLPOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
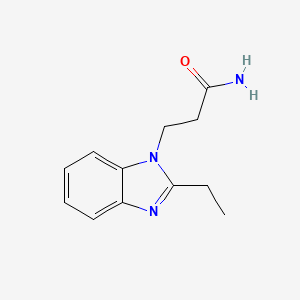

![N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2592077.png)
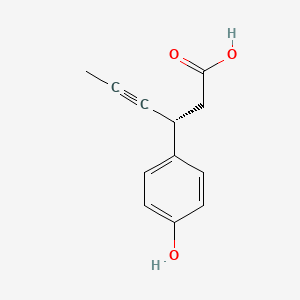
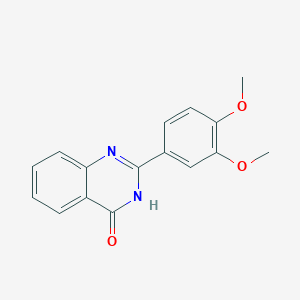
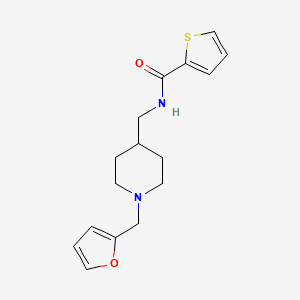
![methyl 2-({1-[(1-cyanocyclohexyl)carbamoyl]ethyl}sulfanyl)-7-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2592083.png)

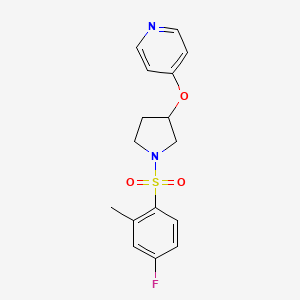
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2592088.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2592090.png)
![1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2592092.png)
![3-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2592093.png)
